4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole

Description

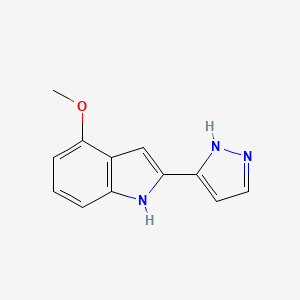

Structure

2D Structure

3D Structure

Properties

CAS No. |

827317-43-1 |

|---|---|

Molecular Formula |

C12H11N3O |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-methoxy-2-(1H-pyrazol-5-yl)-1H-indole |

InChI |

InChI=1S/C12H11N3O/c1-16-12-4-2-3-9-8(12)7-11(14-9)10-5-6-13-15-10/h2-7,14H,1H3,(H,13,15) |

InChI Key |

NQHWJQCORJIHKL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C3=CC=NN3 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for the 4 Methoxy 2 1h Pyrazol 3 Yl 1h Indole Scaffold

Functionalization of the Indole (B1671886) Nitrogen (N-1) and Carbon Positions (C-2, C-3, C-4, C-5, C-6, C-7)

The indole ring system offers multiple sites for functionalization, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Indole Nitrogen (N-1): The N-1 position of the indole is a common site for alkylation or arylation. These modifications can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. For instance, the introduction of a methyl group or a substituted phenyl ring at this position can alter the compound's binding affinity and selectivity. nih.gov

Indole Carbon Positions:

C-2: The C-2 position is already substituted with the pyrazole (B372694) ring in the parent scaffold.

C-3: The C-3 position of the indole is susceptible to electrophilic substitution. Reactions such as formylation, acylation, and the Mannich reaction can introduce various functional groups at this position. These modifications can be crucial for establishing key interactions with target proteins. researchgate.net

C-4: Functionalization at the C-4 position has been a significant area of research. rsc.org Transition metal-catalyzed C-H activation has emerged as a powerful tool for introducing aryl, alkyl, and heteroaryl groups at this position, often with high regioselectivity. rsc.org This late-stage diversification strategy allows for the rapid generation of analog libraries. rsc.org

C-5, C-6, and C-7: These positions on the benzene (B151609) portion of the indole ring can be functionalized through various aromatic substitution reactions. Halogenation, nitration, and sulfonation can introduce handles for further modifications via cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. For example, a bromo-substituent at C-5 can be used to introduce a biphenyl (B1667301) group via a Suzuki coupling. mdpi.comresearchgate.net

Functionalization of the Pyrazole Nitrogen (N-1 or N-2) and Carbon Positions (C-3, C-4, C-5)

Pyrazole Nitrogen (N-1 or N-2): The pyrazole ring contains two nitrogen atoms, and their substitution can lead to different regioisomers with distinct biological profiles. Alkylation or arylation at these positions can be controlled by the reaction conditions and the nature of the starting materials. researchgate.net For example, reacting a pyrazole precursor with an arylhydrazine can lead to the formation of a 1-aryl-pyrazole derivative. nih.gov

Pyrazole Carbon Positions:

C-3: This position is attached to the indole ring.

C-4: The C-4 position of the pyrazole ring is a key site for introducing diversity. researchgate.net It can be functionalized through halogenation, followed by metal-catalyzed cross-coupling reactions to introduce various substituents. researchgate.net For instance, a bromo-substituent at C-4 can serve as a handle for introducing aryl or vinyl groups. researchgate.netresearchgate.net

C-5: The C-5 position can also be functionalized, often through metalation followed by reaction with an electrophile. nih.gov

Strategic Modification and Positional Isomerism of the Methoxy (B1213986) Group on the Indole Ring

The methoxy group at the 4-position of the indole ring plays a crucial role in the molecule's activity, likely through hydrogen bonding or by influencing the electronic properties of the indole ring. mdpi.comunifi.it

Strategic modifications of this group can lead to improved potency and pharmacokinetic properties. This includes demethylation to the corresponding hydroxyindole, followed by re-alkylation with different alkyl or aryl groups.

Positional isomerism of the methoxy group is another important strategy. Moving the methoxy group to other positions on the indole ring (e.g., C-5, C-6, or C-7) can lead to isomers with different biological activities and selectivities. mdpi.com For example, a 5-methoxyindole (B15748) derivative has been shown to have different inhibitory potency compared to its 4-methoxy counterpart. mdpi.com The synthesis of these positional isomers often requires starting from differently substituted precursors. nih.gov

Synthesis of Advanced Derivatives and Bioisosteric Analogues

To further explore the structure-activity relationship and improve the drug-like properties of the 4-methoxy-2-(1H-pyrazol-3-yl)-1H-indole scaffold, the synthesis of advanced derivatives and bioisosteric analogues is a key strategy.

Design and Synthesis of Axially Chiral Indole-Pyrazole Systems

While not explicitly detailed for this specific scaffold in the provided results, the concept of axial chirality is relevant for biaryl systems. The bond connecting the indole and pyrazole rings can be sterically hindered, leading to restricted rotation and the potential for atropisomerism. The synthesis of axially chiral indole-pyrazole systems would involve the use of chiral catalysts or auxiliaries to control the stereochemistry during the coupling of the two heterocyclic rings. These chiral molecules could exhibit stereospecific binding to their biological targets, leading to improved efficacy and reduced off-target effects.

Exploration of Non-Classical Isosteres of the Indole Moiety

Bioisosteric replacement is a common strategy in drug design to improve physicochemical properties and biological activity. Non-classical isosteres of the indole moiety can be explored to enhance properties such as solubility and metabolic stability. nih.govrsc.orgresearchgate.net One such example is the 1H-imidazo[1,2-b]pyrazole scaffold, which has been investigated as a potential replacement for indole. nih.govrsc.orgresearchgate.net Replacing the indole ring with this isostere has been shown to decrease lipophilicity and potentially increase bioavailability. nih.govrsc.org Other nitrogen-containing heterocyclic systems can also be considered as indole bioisosteres. nih.govresearchgate.net

Introduction of Diverse Chemical Moieties for Structure Diversification

Introducing a wide range of chemical moieties to the core scaffold is crucial for creating a diverse library of compounds for biological screening. nih.gov This can be achieved through various synthetic methodologies.

Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing aryl, heteroaryl, and alkynyl groups. mdpi.comresearchgate.net

Click chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for linking the scaffold to other molecules containing an alkyne or azide (B81097) functionality. nih.gov

Multicomponent reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, providing a high degree of structural diversity. researchgate.net

Computational and Theoretical Investigations of 4 Methoxy 2 1h Pyrazol 3 Yl 1h Indole and Its Analogues

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. These methods allow for the detailed analysis of molecular geometry, electronic structure, and the prediction of various spectroscopic properties before a compound is synthesized.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. eurasianjournals.com By optimizing the geometry of 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netwikipedia.org A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. researchgate.net

In analogues of this compound, FMO analysis often reveals that the HOMO is predominantly localized on the electron-rich indole (B1671886) moiety, while the LUMO is distributed over the electron-accepting pyrazole (B372694) ring. niscpr.res.in This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation. The methoxy (B1213986) group, being an electron-donating group, further increases the electron density on the indole ring, influencing the HOMO energy level.

Table 1: Representative Frontier Molecular Orbital Data for Indole-Pyrazole Analogues

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating capability |

| ELUMO | -1.0 to -2.0 | Electron-accepting capability |

Note: These values are representative and can vary based on the specific analogue and computational method used. researchgate.netnankai.edu.cn

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.dewisc.eduwikipedia.org This method is highly effective for analyzing intramolecular and intermolecular interactions by quantifying the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wikipedia.orgnih.gov

The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. uni-muenchen.de For this compound, NBO analysis can quantify the charge transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings. These interactions, particularly π → π* transitions, are key to understanding the electronic conjugation and stability of the molecule. The analysis provides a quantitative measure of hyperconjugative and resonance effects, revealing the flow of electron density within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. deeporigin.comchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule using a color spectrum.

Typically, regions of negative potential (colored red to yellow) are electron-rich, indicating sites prone to electrophilic attack. researchgate.netchemrxiv.org These areas often correspond to the location of lone pairs on heteroatoms like oxygen and nitrogen. Conversely, regions of positive potential (blue) are electron-deficient and represent sites for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.netchemrxiv.org For this compound, MEP analysis would likely identify the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group as primary sites for electrophilic interaction, while the N-H protons of the indole and pyrazole rings would be identified as potential sites for nucleophilic interaction. manipal.edutci-thaijo.org

Computational methods can accurately predict a range of spectroscopic properties, providing valuable data for structural confirmation and analysis. nih.gov

Vibrational Spectra (FT-IR, FT-Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to specific molecular motions, such as N-H stretching, C=C aromatic stretching, and C-O stretching of the methoxy group. By comparing the calculated vibrational spectrum with experimental FT-IR and FT-Raman data, a detailed and confident assignment of the observed bands can be made. mdpi.comworldscientific.com

NMR Spectra (1H, 13C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.net Theoretical predictions help in the assignment of complex spectra, especially for molecules with many similar proton and carbon environments. The predicted shifts for the aromatic protons on the indole and pyrazole rings, as well as the carbon signals for the entire molecular skeleton, can be correlated with experimental data. mdpi.comthieme-connect.denih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.govelixirpublishers.com This analysis provides the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). For conjugated systems like this indole-pyrazole derivative, TD-DFT can help explain the observed colors and photophysical properties. researchgate.netniscpr.res.in

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range |

|---|---|---|

| FT-IR (cm-1) | N-H Stretching (Indole, Pyrazole) | 3100 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 | |

| C-O Stretching (Methoxy) | 1200 - 1250 | |

| 1H NMR (ppm) | N-H Protons | 8.0 - 11.0 |

| Aromatic Protons | 6.5 - 8.0 | |

| Methoxy Protons (-OCH3) | 3.8 - 4.0 | |

| 13C NMR (ppm) | Aromatic Carbons | 100 - 140 |

| Methoxy Carbon (-OCH3) | 55 - 60 |

| UV-Vis (nm) | π → π* Transitions | 250 - 350 |

Note: These are typical ranges based on computational studies of analogous structures.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). rjpn.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. sciensage.infonih.gov

For analogues of this compound, docking studies have been performed to explore their potential as inhibitors of various enzymes, such as cyclooxygenases (COX-1/COX-2) or protein kinases. rjpn.orgjmchemsci.com The docking process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding free energy. ijpsr.com

The results of these studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. researchgate.net For example, the N-H groups of the indole and pyrazole rings can act as hydrogen bond donors, while the nitrogen atoms and the methoxy oxygen can act as acceptors. The aromatic rings are often involved in π-π stacking or hydrophobic interactions with amino acid residues in the active site. These computational predictions provide a rational basis for understanding the potential biological activity of the compound and for designing more potent and selective analogues. researchgate.netijpsr.com

Ligand-Protein Interaction Profiling and Characterization of Binding Modes

The biological effect of a ligand is contingent upon its interaction with a specific protein target. Ligand-protein interaction profiling is a computational approach used to identify and characterize the non-covalent interactions that stabilize the ligand within the protein's binding pocket. Tools like the Protein-Ligand Interaction Profiler (PLIP) are frequently used to detect a range of interactions, including hydrogen bonds, hydrophobic contacts, π-π stacking, salt bridges, and water bridges. nih.govnih.gov

For pyrazole and indole-based compounds, which are rich in aromatic and heteroaromatic systems, interactions such as hydrogen bonds and π-π stacking are particularly significant. mdpi.com In studies of analogous pyrazole derivatives, the pyrazole ring often acts as a hydrogen bond donor and/or acceptor, while the indole scaffold can engage in hydrophobic and π-stacking interactions with aromatic residues like tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe) in the binding site. nih.gov

Detailed analysis of the binding modes of pyrazole-carboxamide analogues targeting human carbonic anhydrase (hCA) receptors revealed specific key interactions. nih.gov For instance, the sulfonamide moiety, a common feature in many inhibitors, often coordinates with the zinc ion in the active site, while the core heterocyclic structure forms hydrogen bonds and van der Waals contacts with nearby amino acid residues. nih.gov Visualization of these interactions in two and three dimensions is crucial for understanding the structural basis of molecular recognition and for identifying key residues that determine binding specificity. nih.govresearchgate.net

Table 1: Common Ligand-Protein Interactions for Pyrazole-Indole Analogues

| Interaction Type | Common Interacting Residues | Description |

|---|---|---|

| Hydrogen Bonds | SER, ASP, GLN, ASN, THR | The pyrazole and indole N-H groups can act as hydrogen bond donors, while nitrogen and oxygen atoms can act as acceptors, anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | TRP, TYR, LEU, VAL, ALA | The aromatic rings of the indole and pyrazole moieties, along with any alkyl substituents, often form favorable hydrophobic contacts with nonpolar residues. |

| π-π Stacking | TRP, PHE, TYR | The planar aromatic systems of the ligand can stack with the aromatic side chains of protein residues, contributing significantly to binding affinity. mdpi.com |

Prediction of Binding Affinities and Free Energies of Binding

A primary goal of computational studies is to accurately predict the binding affinity of a ligand for its target protein, which correlates with its potency. Molecular docking is a widely used method to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a docking score in kcal/mol. nih.govniscpr.res.in Software like AutoDock Vina is commonly employed for this purpose. niscpr.res.in For a series of pyrazole derivatives, docking studies have successfully predicted binding energies and helped rationalize observed biological activities. nih.gov

While docking provides a rapid assessment, more rigorous and computationally intensive methods are required to calculate the binding free energy (ΔG_bind), which is more directly related to experimental binding constants (like K_i or K_d). nih.govswarma.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating binding free energy from molecular dynamics simulation trajectories. researchgate.netfrontiersin.org These methods calculate the energy difference between the bound complex and the unbound receptor and ligand in solution, considering components like van der Waals energy, electrostatic energy, and solvation free energy. researchgate.netfrontiersin.org

Alchemical free energy calculations, such as free energy perturbation (FEP) and thermodynamic integration (TI), represent the gold standard for accuracy. nih.govescholarship.org These methods compute the relative binding free energy (RBFE) between two closely related ligands by simulating a non-physical, or "alchemical," transformation from one molecule to the other. swarma.orgescholarship.org Though computationally expensive, these calculations can yield predictions with an accuracy often approaching that of experimental measurements. nih.gov

Table 2: Predicted Binding Affinities and Free Energies for Representative Analogues

| Compound Class | Target Protein | Method | Predicted Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative | AKT1 | Molecular Docking | -6.92 | |

| Piperazine-quinoline hybrid | AChE | Molecular Docking | -11.5 to -12.4 | researchgate.net |

| Phenol Derivative | L99A/M102Q T4 Lysozyme | ITC (Experimental ΔG) | -5.51 to -4.02 | nih.gov |

| Tryptophol (Indole analogue) | Tyrosinase | MM/PBSA | -12.18 | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of Ligand-Receptor Complexes

A ligand's three-dimensional shape, or conformation, is critical for its ability to fit into a protein's binding site. Conformational analysis is performed to identify the low-energy, biologically relevant conformations of a molecule. nih.govresearchgate.net For flexible molecules like this compound, rotation around single bonds can lead to multiple conformers, not all of which may be active. Computational methods can be used to explore the conformational space and predict which conformers are energetically favored to bind to the target. nih.gov

Once a ligand is docked into a protein, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. mdpi.comnih.gov MD simulations provide a realistic view of the complex in a simulated physiological environment, including explicit water molecules and ions.

Several key parameters are analyzed from MD trajectories to assess the stability of the complex:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein and ligand atoms are monitored over time. A stable, converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. nih.gov

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes upon ligand binding.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's presence.

In simulations of pyrazole analogues, stable RMSD values for the ligand (often below 2 Å) have demonstrated that the compound remains tightly bound in the active site throughout the simulation, supported by persistent hydrogen bonding and hydrophobic interactions. These simulations confirm the stability of the binding mode predicted by docking and provide a dynamic picture of the molecular interactions. nih.gov

Structure Activity Relationship Sar Studies of 4 Methoxy 2 1h Pyrazol 3 Yl 1h Indole Analogues

Impact of Indole (B1671886) Ring Substitution (specifically at C-2, C-4, C-5) on Biological Activity and Selectivity

Modifications to the indole ring of the 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole scaffold have been shown to significantly influence biological activity and selectivity. The positions C-2, C-4, and C-5 are particularly sensitive to substitution, altering the compound's interaction with biological targets.

The indole nucleus is a prevalent feature in many synthetic drugs, valued for its ability to mimic protein structures and bind with high affinity to multiple receptors. This versatility makes substitutions on the indole ring a key strategy in drug discovery.

Research into various indole derivatives has demonstrated that substitutions at different positions lead to a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. For instance, studies on C-3 and C-5 substituted indoles have been conducted to explore their specific biological affinities. In one series of compounds, the introduction of a 5-Iodo group on the indole ring of a related quinazolinone derivative was a key modification.

Furthermore, the replacement of a phenyl ring with a 5-indolyl or 2-indolyl ring in related pharmacophores has been investigated to expand SAR data. The synthesis of spacer-linked indole-C5 pyrazole (B372694) hybrids directly highlights the importance of the C-5 position for tethering different molecular fragments to modulate activity. Additionally, N-methylsulfonyl-indole derivatives with substitutions at the indole-3-yl position have been explored for their anti-inflammatory and antioxidant properties.

Table 1: Summary of Indole Ring Substitution Effects

| Substitution Position | Substituent Type | Observed Impact on Biological Activity | Reference |

| C-2 | Pyrazole | Forms the core scaffold, essential for activity. | General |

| C-4 | Methoxy (B1213986) | Crucial for potency in many analogues (discussed in 6.3). | |

| C-5 | Iodo | Part of modifications in related active quinazolinones. | |

| C-5 | Spacer-linker | Allows for the creation of hybrid molecules with altered properties. | |

| C-5 | Indole Sulfonamide | Studied for specific biological affinities. |

Role of Pyrazole Ring Substitution (specifically at C-3) on Biological Activity Profiles

The pyrazole moiety is a cornerstone of the this compound structure, and its substitution pattern is a critical determinant of the biological profile. While the core structure is linked via the C-3 position of the pyrazole, modifications at other positions (N-1, C-4, C-5) have profound effects. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known to be a key building block in the development of various inhibitors, including those for protein kinases.

Substitutions on the pyrazole ring are a common strategy to modulate the pharmacological properties of bioactive compounds. For example, introducing a methyl group at the N-1 position of the pyrazole ring is a feature in several potent compounds, such as 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide and N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine.

The C-4 position of the pyrazole ring has also been a target for modification. The introduction of a styryl group at this position has been explored in the design of Polo-like kinase 1 (PLK1) inhibitors. In other studies, pyrazol-4-yl-pyridine derivatives have been investigated as allosteric modulators for the muscarinic acetylcholine (B1216132) receptor M4.

The pyrazole can also function as a linker that provides an extended conformation for the molecule, influencing how it fits into the binding pockets of its targets.

Table 2: Summary of Pyrazole Ring Substitution Effects

| Substitution Position | Substituent Type | Observed Impact on Biological Activity | Reference |

| N-1 | Methyl | Present in several potent kinase inhibitors. | |

| N-1 | Propananilide | Investigated for neuroprotective potential. | |

| C-4 | Styryl | Used in the design of PLK1 inhibitors. | |

| C-4 | Pyridine | Explored for allosteric modulation of M4 receptors. | |

| C-5 | Phenyl | Part of the core structure in some active analogues. |

Influence of the Methoxy Group's Position and Chemical Nature on Pharmacological Potency and Efficacy

The methoxy group, particularly its position on the aromatic rings of the indole-pyrazole scaffold, plays a pivotal role in determining pharmacological potency and efficacy. The electronic and steric properties of the methoxy group can significantly affect how the molecule interacts with its biological target.

In studies of related 5-(4-methoxyphenyl)-1H-indoles, the location of the methoxy group was found to be critical for allosteric enzyme inhibition. Its placement within the binding pocket of the enzyme influences the degree to which it can block substrate attachment. Similarly, the presence of a methoxy group on a phenyl ring attached to a pyrazole has been shown to result in more potent inhibitory action in certain kinase inhibitors.

The position of the methoxy group on different parts of the scaffold has been explored extensively. For instance, a 3-methoxy group on a terminal phenyl ring is a key feature of the selective 5-HT2A receptor inverse agonist APD791. In other series, N-(2-methoxyphenyl) and N-(3-methoxyphenyl) groups have been incorporated to probe the effects of methoxy group placement on neuroprotective and kinase inhibitory activities, respectively. The SAR of 4-substituted methoxybenzoyl-aryl-thiazole analogues also underscores the importance of the methoxy substituent in achieving potent anticancer activity.

Future Research Directions and Therapeutic Potential of the 4 Methoxy 2 1h Pyrazol 3 Yl 1h Indole Scaffold

Development of Novel and Efficient Synthetic Methodologies for Diversified Analogues

The generation of a library of analogues based on the 4-methoxy-2-(1H-pyrazol-3-yl)-1H-indole scaffold is crucial for establishing comprehensive structure-activity relationships (SAR). Future efforts should focus on creating efficient, flexible, and high-yield synthetic routes.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Passerini reactions, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. smolecule.com Research into applying MCRs could lead to the one-pot synthesis of diverse libraries of pyrazole-indole derivatives, allowing for variations at multiple positions of the scaffold. mdpi.com For instance, a one-pot, three-component reaction involving an appropriate indole (B1671886) precursor, a hydrazine (B178648), and a 1,3-dicarbonyl compound could be a viable route.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig) are indispensable tools for modern organic synthesis. These methods can be employed to functionalize the indole and pyrazole (B372694) rings with a wide array of substituents, thereby fine-tuning the electronic and steric properties of the molecule.

Flow Chemistry and Microwave-Assisted Synthesis: To improve efficiency and scalability, modern synthetic technologies should be integrated. Microwave-assisted synthesis has been shown to accelerate the preparation of 3-arylselenylindoles, a related class of compounds. researchgate.net Similarly, flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, which is essential for creating compound libraries for screening.

Novel Cyclization Strategies: The core indole-pyrazole structure can be assembled through various cyclization reactions. smolecule.com Investigating new catalytic systems or reaction conditions for classical indole syntheses (e.g., Fischer, Bischler) and pyrazole syntheses (e.g., Knorr) adapted for this specific scaffold could provide more efficient and versatile routes. For example, a strategy involving the condensation of a substituted anthranilamide with an appropriate aldehyde has been used to create 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues. nih.gov

A summary of potential synthetic approaches is presented below.

| Synthetic Strategy | Description | Potential Advantage |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency and diversity generation. mdpi.com |

| Cross-Coupling Reactions | Formation of C-C, C-N, or C-O bonds using metal catalysts to append various functional groups. | Broad substrate scope and functional group tolerance. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Speed and efficiency. researchgate.net |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch flask. | Improved safety, scalability, and control. |

Exploration of New Biological Targets and Signaling Pathways for Therapeutic Applications

The hybrid nature of the this compound scaffold suggests it may interact with a variety of biological targets implicated in numerous diseases.

Anticancer Activity: Indole and pyrazole derivatives are well-known for their anticancer properties. nih.gov Analogues have demonstrated cytotoxicity against various cancer cell lines, including colon, breast, and liver cancer. acs.org For example, certain 1,3,4-trisubstituted pyrazole derivatives have shown potent activity against renal and colon cancer cell lines. alliedacademies.org Future research should screen the this compound scaffold against a panel of cancer cell lines and key oncogenic targets. Potential mechanisms to investigate include:

Kinase Inhibition: The Janus kinase (JAK) family, particularly JAK1, is crucial for cytokine signaling pathways often dysregulated in cancer. nih.gov A related pyrazole-indole compound, AZD4205, was identified as a highly selective JAK1 inhibitor. nih.gov

Tubulin Polymerization Inhibition: Compounds that interfere with microtubule dynamics are potent anticancer agents. A series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones were developed as tubulin inhibitors that bind to the colchicine (B1669291) site. researchgate.net

Apoptosis Induction: Many effective chemotherapeutics function by inducing programmed cell death (apoptosis). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives were found to induce both intrinsic and extrinsic apoptotic pathways in colon carcinoma cells. nih.gov

Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. Pyrazole-containing compounds have been reported to inhibit key inflammatory mediators like TNF-α and IL-6. nih.gov The this compound scaffold should be investigated for its ability to modulate inflammatory signaling pathways such as NF-κB.

Fibrotic Diseases: Indole derivatives have shown therapeutic effects against organ fibrosis by modulating pathways like TGF-β/Smad. nih.gov Given the role of inflammation in fibrosis, this scaffold could offer a dual-action approach to treating fibrotic conditions in the liver, kidneys, or lungs. nih.gov

Integration of Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry provides powerful tools to accelerate the drug discovery process. For the this compound scaffold, these methods can guide the design of new analogues with improved potency and selectivity.

Molecular Docking: Docking studies can predict the binding orientation of scaffold derivatives within the active site of a biological target. This has been successfully used to understand the binding mode of pyrazole-based inhibitors of VEGFR-2, a key target in angiogenesis. nih.gov By docking analogues of the this compound scaffold into the binding sites of targets like JAK1 or tubulin, researchers can prioritize the synthesis of compounds with the most favorable predicted interactions. researchgate.netnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing known active compounds targeting a specific receptor, a pharmacophore can be developed and used to screen virtual libraries of this compound derivatives to identify those that fit the model.

De Novo Design: This approach involves designing a molecule from scratch or by growing it within the binding site of a target protein. Using the this compound scaffold as a starting fragment, algorithms can suggest novel substitutions to optimize interactions with the target, leading to the design of entirely new and potentially more potent molecules.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Early-stage computational assessment of properties like aqueous solubility and metabolic stability can help filter out compounds that are likely to fail later in development, saving time and resources. researchgate.net

Design of Highly Selective and Potent Inhibitors or Modulators Based on Mechanistic Understanding

The ultimate goal is to translate the therapeutic potential of the this compound scaffold into highly effective and selective drug candidates. This requires a deep understanding of the structure-activity relationship (SAR) and the molecular mechanism of action.

SAR-Guided Optimization: By systematically modifying the scaffold and correlating these changes with biological activity, a detailed SAR can be established. For example, studies on related pyrazole-indole hybrids revealed that the nature and position of substituents on the phenyl rings significantly impact anticancer activity. acs.org Similar systematic studies on the this compound core will be essential. The methoxy (B1213986) group at the 4-position of the indole, for instance, is a key feature whose impact should be compared against other substituents.

Selectivity Profiling: For targets like kinases, achieving selectivity is critical to avoid off-target effects. Once a primary target is identified (e.g., JAK1), derivatives of the scaffold should be screened against a panel of related kinases to identify analogues with high selectivity. The development of AZD4205 from a promiscuous screening hit to a selective JAK1 inhibitor serves as a model for this process. nih.gov

Biophysical and Structural Studies: To gain a definitive understanding of the binding mechanism, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) should be employed to quantify binding affinity and kinetics. Furthermore, obtaining a co-crystal structure of a lead compound bound to its target protein via X-ray crystallography provides the ultimate mechanistic insight, revealing precise atomic-level interactions that can guide further rational design efforts.

The table below highlights research findings for compounds structurally related to the target scaffold, indicating promising avenues for investigation.

| Compound Class | Biological Activity / Target | Key Finding | Reference |

| Pyrazole-Indole Hybrids | Anticancer (HepG2 cells) | Compound 7a showed an IC50 value of 6.1 ± 1.9 μM, outperforming the reference drug. | acs.org |

| Pyrazole-Indole Hybrids | Apoptosis Induction (HCT116 cells) | Acrylonitrile derivatives induced apoptosis through caspase activation and cell cycle arrest. | nih.gov |

| Pyrimidinyl-Pyrazolyl-Indoles | JAK1 Inhibition | AZD4205 was identified as a potent and highly selective JAK1 inhibitor. | nih.gov |

| Pyrazole Derivatives | Anti-inflammatory | Inhibition of inflammatory mediators TNF-α and IL-6 was observed. | nih.gov |

| Pyrazole-based Scaffolds | VEGFR-2 Inhibition | Compound 3i showed potent VEGFR-2 inhibition with an IC50 of 8.93 nM. | nih.gov |

By leveraging these future research directions, the scientific community can systematically explore and optimize the this compound scaffold, potentially leading to the discovery of a new generation of therapeutics for a range of human diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-2-(1H-pyrazol-3-YL)-1H-indole?

Methodological Answer: Synthesis typically involves condensation reactions between indole intermediates and pyrazole derivatives. For example:

- Mannich Reaction : Reacting 3-formylindole derivatives with pyrazole-containing amines under acidic conditions (e.g., acetic acid reflux) to form the C–N bond .

- Hydrazine Cyclization : Using arylhydrazines with malondialdehyde intermediates, followed by reflux in ethanol to cyclize into the pyrazole-indole scaffold .

- Key Intermediates : Starting from 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide, as described in antitumor activity studies, to introduce pyrazole substituents via carbonyl coupling .

Q. How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while pyrazole protons resonate as distinct singlets (δ 8.2–8.6 ppm) .

- X-ray Crystallography : Resolves molecular conformation and conjugation. The planar arrangement between indole and pyrazole moieties (dihedral angle ~13°) confirms electronic conjugation, impacting reactivity .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, essential for purity assessment.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor potential of this compound?

Methodological Answer:

- In Vitro Screening : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. Test compound concentrations (1–100 μM) alongside positive controls (e.g., doxorubicin). Calculate IC₅₀ values to quantify potency .

- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. Compare results to structural analogs to identify substituent effects on bioactivity .

- SAR Optimization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the indole 4-position to enhance cytotoxicity, as seen in related pyrazole-indole hybrids .

Q. How can structural conformation influence the compound’s reactivity or bioactivity?

Methodological Answer:

- Conjugation Effects : X-ray data reveal near-planar alignment between indole and pyrazole rings, facilitating π-π stacking with biological targets (e.g., DNA topoisomerases). Distortions in this geometry (e.g., via bulky substituents) may reduce binding affinity .

- Methoxy Positioning : The 4-methoxy group’s orientation impacts solubility and hydrogen-bonding capacity. Computational modeling (DFT) can predict how substituent rotation affects electrostatic potential .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature) to isolate procedural variables.

- Crystallographic Validation : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) via single-crystal X-ray diffraction, as demonstrated for related indole-pyrazole hybrids .

- Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to verify chemical shifts and coupling constants.

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxy or pyrazole positions to enhance bioavailability .

- Lipophilicity Adjustment : Replace the methoxy group with trifluoromethyl to improve membrane permeability, balancing LogP values (target ~2–3) .

- Metabolic Stability : Use microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., N-demethylation sites) and block them via fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.